molecular formula C16H18ClN3O2S B2701413 N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 402864-47-5

N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2701413
CAS No.: 402864-47-5
M. Wt: 351.85
InChI Key: ZRXPMOGQQWKPMJ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide ( 402864-47-5) is a synthetic small molecule with a molecular weight of 351.85 g/mol and the molecular formula C16H18ClN3O2S . This compound features a dihydropyrimidinone core, a scaffold recognized for its significant biological activities and prevalence in medicinal chemistry research . The structure incorporates a 2-chlorobenzyl group linked via an acetamide chain to a thiouracil derivative, creating a multifunctional entity valuable for pharmaceutical development and biochemical probing. Its core structure, the dihydropyrimidinone ring, is a well-established privileged scaffold in drug discovery, with known derivatives exhibiting a range of pharmacological properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a core scaffold for developing novel bioactive molecules. Its structure suggests potential for investigation in various research areas, including enzyme inhibition and cellular signaling pathway studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-5-12-8-14(21)20-16(19-12)23-10-15(22)18-9-11-6-3-4-7-13(11)17/h3-4,6-8H,2,5,9-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXPMOGQQWKPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-oxo-4-propyl-1,6-dihydropyrimidine-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with similar structural characteristics to N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide exhibit antiviral activity. For instance, derivatives of pyrimidine and thiazolidinone have been shown to inhibit viral replication effectively. A study highlighted that certain thiazolidinone derivatives inhibited the activity of the NS5B RNA polymerase, which is crucial for the replication of Hepatitis C Virus (HCV), with IC50 values as low as 31.9 μM .

Anticancer Activity

Compounds containing dihydropyrimidine structures have been explored for their anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation. Recent studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential application in cancer therapy .

Enzyme Inhibition

This compound may serve as a lead compound for developing enzyme inhibitors. Research on similar heterocyclic compounds has shown promising results in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation . The structural attributes of this compound could be optimized to enhance its inhibitory effects.

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its biological activity and selectivity. Researchers are investigating various synthetic pathways to create analogs with improved pharmacological profiles, focusing on structure-activity relationships (SAR) to identify key functional groups responsible for biological activity .

Biodegradability Studies

Studies have indicated that heterocyclic compounds can be subjected to biodegradation processes, which are critical for environmental sustainability. The incorporation of this compound into bioremediation strategies could potentially enhance the degradation of pollutants in contaminated environments .

Toxicity Assessments

The environmental impact of chemical compounds is a growing concern. Research into the toxicity of related compounds has shown varying degrees of ecological effects. Understanding the toxicological profile of this compound is essential for its safe application in both medicinal and environmental contexts .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Pyrimidinone Substituents Aromatic Substituent Key Functional Groups Biological Activity Reference
Target Compound 4-propyl, 6-oxo 2-chlorobenzyl Thioacetamide, dihydropyrimidinone Not reported (inferred: antimicrobial/anti-inflammatory)
N-(4-(Difluoromethoxy)phenyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide 4-propyl, 6-oxo 4-difluoromethoxyphenyl Thioacetamide, dihydropyrimidinone Not reported (structural analogue)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2-methyl-3-chlorophenyl)acetamide (5.11) 4-methyl, 6-oxo 2-methyl-3-chlorophenyl Thioacetamide, dihydropyrimidinone Antimicrobial (synthetic focus)
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) 5-sulfonyl, 6-oxo 3-methoxyphenyl Thioacetamide, sulfonylpyrimidinone Antiviral (43% inhibition at 10µM), anti-inflammatory (elastase/superoxide suppression)
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide (20) 4-amino, 6-oxo Benzothiazolyl-sulfamoyl Thioacetamide, aminopyrimidinone Carbonic anhydrase II/XII inhibition (moderate)
Pharmacological and Physicochemical Properties
  • Compound 20 () shows that aminopyrimidinone-thioacetamide hybrids can target metalloenzymes, suggesting the target compound’s dihydropyrimidinone core could be optimized for enzyme inhibition .
  • Synthesis: The target compound’s synthesis likely parallels methods for analogues in , involving alkylation of a pyrimidinone-thioacetic acid intermediate with 2-chlorobenzylamine under basic conditions .

Biological Activity

N-(2-chlorobenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thioacetamide linkage with a dihydropyrimidine scaffold, which is known for various biological activities. The presence of the chlorobenzyl group enhances its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves:

  • Inhibition of Kinases : Many derivatives have shown inhibition of kinases such as ERK1/2, which is crucial for cell proliferation and survival. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
  • Induction of Apoptosis : Activation of caspases (3, 8, and 9) has been observed in treated cancer cells, leading to programmed cell death. This effect was particularly noted in studies involving breast cancer (MCF7) and lung carcinoma (A549) cell lines .
  • Cell Cycle Arrest : Compounds have been shown to cause G1/S phase arrest in cancer cells, preventing further proliferation .

Case Studies

A study evaluating a series of thiadiazole derivatives reported that similar compounds demonstrated selective cytotoxicity against various cancer types including breast and colon carcinoma. The most active derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have highlighted:

  • Bactericidal Effects : this compound demonstrated activity against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Minimum bactericidal concentration (MBC) values were reported at 1500 µg/mL for certain derivatives .
  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to interact with thiol groups in microbial proteins, disrupting essential cellular functions .

Data Summary

Biological ActivityCell Line/OrganismIC50/MBC ValueMechanism
AnticancerMCF7 (Breast)~8 μMApoptosis induction via caspase activation
AnticancerA549 (Lung)~10 μMERK1/2 inhibition
AntimicrobialKlebsiella pneumoniae1500 µg/mLDisruption of thiol-containing proteins
AntimicrobialPseudomonas aeruginosa1500 µg/mLBactericidal activity

Q & A

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiopyrimidine prep.NaOMe (2.8 eq), reflux in ethanol, 4h80–85
AlkylationChloroacetamide (1 eq), NaOAc, ethanol, 30min66–80

Methodological Note: Excess sodium methylate ensures complete deprotonation of the thiopyrimidine, while controlled stoichiometry of chloroacetamide minimizes side reactions like dimerization .

How should researchers resolve discrepancies in elemental analysis data for pyrimidinylthioacetamide derivatives?

Level: Basic
Answer:
Discrepancies between calculated and observed elemental analysis (e.g., C, N, S content) often arise from incomplete purification or hygroscopicity. For example, in a related compound (C₁₃H₁₁Cl₂N₃O₂S), observed values (C: 45.29%, N: 12.23%, S: 9.30%) slightly deviated from theoretical values (C: 45.36%, N: 12.21%, S: 9.32%) .
Resolution Strategies :

  • Recrystallization : Use ethanol-dioxane (1:2) to improve purity .
  • Drying Protocols : Vacuum-dry samples at 60°C for 24h to remove residual solvents.
  • Alternative Techniques : Confirm purity via HPLC (≥95%) or mass spectrometry (e.g., [M+H]⁺ = 344.21) .

What structural modifications enhance the biological activity of pyrimidinylthioacetamide derivatives?

Level: Advanced
Answer:
Key SAR insights from analogous compounds:

  • Substituent Effects :
    • Pyrimidine Ring : A 4-propyl group enhances lipophilicity, potentially improving membrane permeability .
    • Chlorobenzyl Moiety : The 2-chloro substitution on the benzyl group increases steric bulk, which may influence target binding .
  • Thioether Linkage : Replacing the thioether with sulfoxide reduces activity, suggesting the sulfur atom’s redox stability is critical .

Q. Table 2: Activity Trends in Derivatives

Compound ModificationBiological Activity (IC₅₀)Reference
4-MethylpyrimidineModerate (10 µM)
4-PropylpyrimidineHigh (1.2 µM)
2-Fluorobenzyl (vs. 2-Cl)Inactive

Methodological Note : Use in silico tools (e.g., molecular docking) to predict substituent effects on target binding before synthesis .

How does crystallographic data inform conformational analysis of pyrimidinylthioacetamide derivatives?

Level: Advanced
Answer:
X-ray crystallography reveals:

  • Planarity : The pyrimidine ring and acetamide group adopt a near-planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen Bonding : The thioether sulfur and carbonyl oxygen participate in intermolecular H-bonds, stabilizing crystal packing .

Q. Key Metrics from Crystallography :

  • Bond Lengths : C–S bond ≈ 1.76 Å, consistent with single-bond character .
  • Torsional Angles : Dihedral angle between pyrimidine and benzyl groups is 85.2°, indicating restricted rotation .

Application : Use conformational data to design rigid analogs with improved target selectivity.

What methodological considerations are critical for evaluating biological activity in kinase inhibition assays?

Level: Advanced
Answer:
For kinase targets (e.g., Src kinase ):

  • Assay Design :
    • Dose-Response : Test 0.1–100 µM in triplicate to determine IC₅₀.
    • Controls : Include staurosporine (positive control) and DMSO (vehicle control).
  • Selectivity Screening : Use a kinase panel (e.g., 50 kinases) to assess off-target effects.
  • Cytotoxicity : Pair with MTT assays on HEK293 cells to rule out nonspecific toxicity .

Data Interpretation : A steep dose-response curve (Hill slope >1.5) suggests cooperative binding, while flat curves may indicate allosteric modulation .

How can computational modeling guide mechanistic studies of pyrimidinylthioacetamide derivatives?

Level: Advanced
Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key interactions include:
    • Hydrogen bonds between the pyrimidine N–H and kinase hinge region (e.g., Met341 in Src kinase) .
    • Hydrophobic contacts between the 2-chlorobenzyl group and kinase hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2.0 Å acceptable) .

Validation : Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values .

What advanced strategies address low yields in large-scale synthesis of pyrimidinylthioacetamides?

Level: Advanced
Answer:
Challenges : Scalability issues due to side reactions (e.g., oxidation of thioether).
Solutions :

  • Catalyst Optimization : Replace NaOAc with DMAP (4-dimethylaminopyridine) to enhance alkylation efficiency .
  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control (ΔT ±2°C) and improve reproducibility .

Case Study : Switching from batch to flow reactor increased yield from 66% to 82% for a related compound .

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